molecular formula C20H24N4O B7708971 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide

Cat. No.: B7708971
M. Wt: 336.4 g/mol
InChI Key: RNNJASMYGYNHRC-UHFFFAOYSA-N
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Description

“N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazoloquinolines often involves the use of acidic catalysts . A new pathway for the synthesis of pyrazoloquinolines involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

The molecular structure of pyrazoloquinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines often involve the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This catalyst exhibits several advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines can be greatly influenced by the substituents on the parent structure . Many pyrazoloquinolines exhibit emission properties, both in solutions and even in a solid state .

Mechanism of Action

While the specific mechanism of action for “N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide” is not available, similar compounds such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been found to be potent apoptosis inducers .

Future Directions

The future directions in the research of pyrazoloquinolines could involve the development of new synthesis processes and the discovery of new bioactive agents . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst presents a promising direction for future research .

Properties

IUPAC Name

N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-2-12-24-19-16(13-15-10-6-7-11-17(15)21-19)18(23-24)22-20(25)14-8-4-3-5-9-14/h6-7,10-11,13-14H,2-5,8-9,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNJASMYGYNHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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